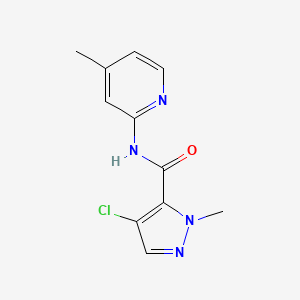
4-chloro-1-methyl-N-(4-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1-methyl-N-(4-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-methyl-N-(4-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
N-alkylation: The methyl group can be introduced at the nitrogen atom of the pyrazole ring through an alkylation reaction using methyl iodide or methyl bromide.
Amidation: The final step involves the formation of the carboxamide group by reacting the pyrazole derivative with 4-methyl-2-pyridinecarboxylic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The chlorine atom at the 4-position of the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines under appropriate conditions.
Major Products
Oxidation: Formation of 4-chloro-1-methyl-N-(4-methylpyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
Reduction: Formation of 4-chloro-1-methyl-N-(4-methylpyridin-2-yl)-1H-pyrazole-5-amine.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It may be investigated for its anti-inflammatory, anti-cancer, or antimicrobial properties.
Agricultural Chemistry: The compound may be explored as a potential pesticide or herbicide due to its ability to interfere with specific biochemical pathways in pests or weeds.
Chemical Biology: The compound can be used as a tool to study specific biological processes or pathways, particularly those involving pyrazole derivatives.
Wirkmechanismus
The mechanism of action of 4-chloro-1-methyl-N-(4-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide depends on its specific application:
Medicinal Chemistry: The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases involved in disease processes.
Agricultural Chemistry: The compound may act by inhibiting key enzymes or pathways in pests or weeds, leading to their death or reduced growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-1-methyl-N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide: A closely related compound with a similar structure but differing in the position of the carboxamide group.
4-chloro-1-methyl-N-(4-methylpyridin-2-yl)-1H-pyrazole-5-carboxylic acid: An oxidized derivative of the compound.
4-chloro-1-methyl-N-(4-methylpyridin-2-yl)-1H-pyrazole-5-amine: A reduced derivative of the compound.
Uniqueness
4-chloro-1-methyl-N-(4-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern and the presence of both a chlorine atom and a carboxamide group on the pyrazole ring. This unique structure may confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.
Eigenschaften
IUPAC Name |
4-chloro-2-methyl-N-(4-methylpyridin-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c1-7-3-4-13-9(5-7)15-11(17)10-8(12)6-14-16(10)2/h3-6H,1-2H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBGODUGEVBWEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(C=NN2C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5E)-5-[[3-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5420876.png)
![ethyl 3-methyl-5-[(3-phenylpropanoyl)amino]-4-isothiazolecarboxylate](/img/structure/B5420885.png)
![3-[(2-ethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)amino]-2-(3-thienylmethyl)-1-propanol dihydrochloride](/img/structure/B5420893.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile](/img/structure/B5420897.png)
![8-(4-pyridin-2-ylbenzyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5420899.png)
![N-(5-CHLORO-2-METHOXYPHENYL)-4-[(FURAN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B5420911.png)
![5-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4-phenyl-2-pyrimidinamine](/img/structure/B5420914.png)
![N-[1-(1H-imidazol-1-ylmethyl)propyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5420918.png)
![N-[2-(ethylthio)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5420924.png)
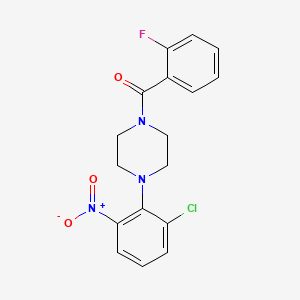
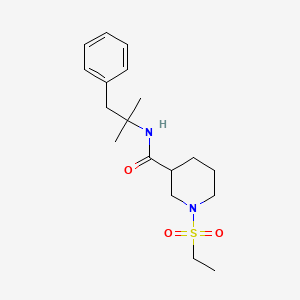
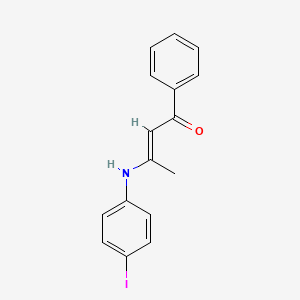
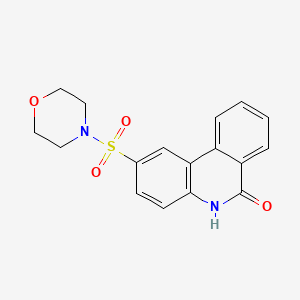
![N-[(1S,2R)-2-[(1-ethylpiperidin-4-yl)amino]cyclobutyl]-5-methyl-1-[2-(methylamino)-2-oxoethyl]pyrazole-3-carboxamide](/img/structure/B5420979.png)
